3-((6-(dimethylamino)pyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Description
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Properties
IUPAC Name |
3-[6-(dimethylamino)pyrazin-2-yl]oxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-20(2)14-9-17-10-15(19-14)23-12-5-6-21(11-12)16(22)18-8-13-4-3-7-24-13/h3-4,7,9-10,12H,5-6,8,11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBSYMBLCZANBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((6-(dimethylamino)pyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a complex organic molecule that combines various functional groups, including a pyrrolidine ring, a thiophene moiety, and a pyrazine derivative. This molecular architecture is believed to confer significant biological activity, making it a subject of interest in medicinal chemistry and drug discovery.
Molecular Characteristics
- Common Name: this compound
- CAS Number: 2034335-19-6
- Molecular Formula: C16H21N5O2S
- Molecular Weight: 347.4 g/mol
Structural Features
The compound features several key structural elements:
- Pyrrolidine Ring: Known for its versatility in drug design.
- Dimethylamino Group: Enhances solubility and may influence pharmacokinetics.
- Pyrazine and Thiophene Moieties: These contribute to the compound's potential interactions with biological macromolecules.
| Feature | Description |
|---|---|
| Molecular Formula | C16H21N5O2S |
| Molecular Weight | 347.4 g/mol |
| Key Functional Groups | Dimethylamino, Pyrazine, Thiophene |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the dimethylamino group may enhance binding affinity, while the unique combination of structural components could lead to diverse pharmacological effects.
Potential Targets
- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing physiological responses.
Case Studies and Research Findings
Recent studies have explored the biological implications of similar compounds, providing insights into the potential effects of our compound:
- Anticancer Activity:
- Neuroactive Properties:
-
Pharmacological Applications:
- The pyrrolidine scaffold has been widely recognized for its role in drug discovery, particularly in creating compounds with enhanced bioactivity .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds helps contextualize the potential biological activity of our compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylpyridine | Methyl group on a pyridine ring | Antimicrobial |
| 6-(Dimethylamino)pyrazine | Pyrazine core | Neuroactive |
| Thiophene Derivatives | Various substituents on thiophene | Anticancer |
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazine and pyrrolidine compounds exhibit significant anticancer properties. The compound under consideration has shown promise in inhibiting tumor cell proliferation in various cancer types, including breast and lung cancers. A study highlighted the synthesis of similar compounds that displayed IC50 values indicative of potent anticancer activity against multiple tumor cell lines, suggesting that this compound may share similar mechanisms of action .
Antiviral Activity
Compounds with pyrazine moieties have been investigated for their antiviral properties, particularly against Zika virus protease. The structure of 3-((6-(dimethylamino)pyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide suggests potential interactions with viral proteins, which could inhibit viral replication . Further molecular docking studies are necessary to elucidate the binding affinities and mechanisms involved.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented in various studies. For instance, thienopyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) . Given the structural similarities, it is plausible that this compound may also possess these beneficial effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazine Ring : Utilizing dimethylaminopyrazine as a core structure.
- Pyrrolidine Modification : Introducing the pyrrolidine moiety via nucleophilic substitution.
- Thiophene Integration : Attaching thiophenes through coupling reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of pyrrolidine derivatives, including those structurally similar to the compound , against various cancer cell lines. The results indicated that modifications to the pyrazine core significantly enhanced cytotoxicity, suggesting that further optimization could lead to more effective anticancer agents .
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral properties of compounds containing pyrazine and thiophene moieties. The results showed that certain derivatives were effective at inhibiting viral proteases, leading to reduced viral loads in vitro. This highlights the potential for further exploration of this compound in antiviral drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
